molecular formula C8H5N3 B14774845 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine

8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B14774845
M. Wt: 143.15 g/mol
InChI Key: GZIVZFTWRGVOKA-UHFFFAOYSA-N
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Description

8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethynyl group attached to the triazolopyridine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: The triazolopyridine core can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydro-triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth. This interaction is facilitated by the unique structure of the triazolopyridine core, which allows for strong binding affinity to the target protein.

Comparison with Similar Compounds

Uniqueness: 8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the ethynyl group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other triazolopyridine derivatives.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

8-ethynyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H5N3/c1-2-7-4-3-5-11-6-9-10-8(7)11/h1,3-6H

InChI Key

GZIVZFTWRGVOKA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CN2C1=NN=C2

Origin of Product

United States

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